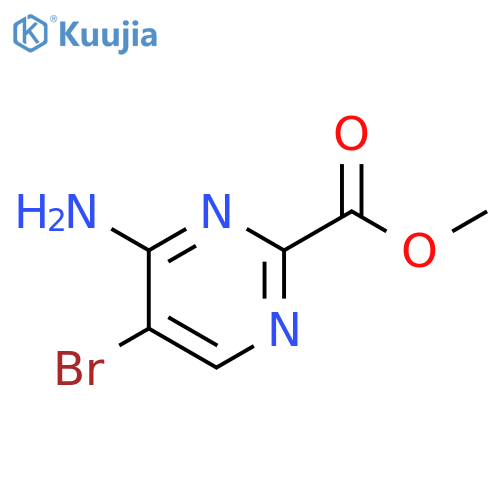Cas no 1504062-62-7 (methyl 4-amino-5-bromopyrimidine-2-carboxylate)

1504062-62-7 structure
商品名:methyl 4-amino-5-bromopyrimidine-2-carboxylate
methyl 4-amino-5-bromopyrimidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-amino-5-bromopyrimidine-2-carboxylate
- 2-Pyrimidinecarboxylic acid, 4-amino-5-bromo-, methyl ester
-
- インチ: 1S/C6H6BrN3O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3,(H2,8,9,10)
- InChIKey: QFPMDKUCSXAQLF-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)=NC=C(Br)C(N)=N1
methyl 4-amino-5-bromopyrimidine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-157514-0.5g |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95% | 0.5g |
$735.0 | 2023-05-24 | |
| TRC | M289420-50mg |
Methyl 4-Amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 50mg |
$ 365.00 | 2022-06-04 | ||
| Chemenu | CM448142-1g |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95%+ | 1g |
$1284 | 2023-02-02 | |
| TRC | M289420-10mg |
Methyl 4-Amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 10mg |
$ 95.00 | 2022-06-04 | ||
| Chemenu | CM448142-250mg |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95%+ | 250mg |
$650 | 2023-02-02 | |
| Enamine | EN300-157514-2500mg |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95.0% | 2500mg |
$1848.0 | 2023-09-24 | |
| Enamine | EN300-157514-5000mg |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95.0% | 5000mg |
$2732.0 | 2023-09-24 | |
| Enamine | EN300-157514-50mg |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95.0% | 50mg |
$218.0 | 2023-09-24 | |
| Enamine | EN300-157514-250mg |
methyl 4-amino-5-bromopyrimidine-2-carboxylate |
1504062-62-7 | 95.0% | 250mg |
$466.0 | 2023-09-24 | |
| 1PlusChem | 1P01AGNE-500mg |
Methyl 4-Amino-5-Bromopyrimidine-2-Carboxylate |
1504062-62-7 | 95% | 500mg |
$852.00 | 2025-03-19 |
methyl 4-amino-5-bromopyrimidine-2-carboxylate 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
1504062-62-7 (methyl 4-amino-5-bromopyrimidine-2-carboxylate) 関連製品
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1504062-62-7)methyl 4-amino-5-bromopyrimidine-2-carboxylate

清らかである:99%
はかる:1g
価格 ($):2109